Danshenxinkun B

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Danshenxinkun B involves the extraction from the roots of Salvia miltiorrhiza. The extraction process typically includes heating the roots in a solvent such as methanol, followed by separation and purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The roots are processed in large extraction units, and the compound is purified using industrial-scale chromatography systems .

Analyse Des Réactions Chimiques

Types of Reactions: Danshenxinkun B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield alcohols .

Applications De Recherche Scientifique

Danshenxinkun B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antioxidative mechanisms.

Biology: Investigated for its protective effects on endothelial cells against oxidative stress.

Industry: Utilized in the development of antioxidative agents and supplements.

Mécanisme D'action

Danshenxinkun B exerts its effects primarily through its antioxidative properties. It protects cells from oxidative damage by scavenging free radicals and inhibiting oxidative stress pathways. The compound targets molecular pathways such as the NF-κB/NLRP3 pathway, which is involved in inflammation and cell death .

Comparaison Avec Des Composés Similaires

- Danshenxinkun A

- Danshenxinkun C

- Danshenxinkun D

- Dihydroisotanshinone I

- Isocryptotanshinone

- Isotanshinone I

- Isotanshinone IIA

Compared to these similar compounds, Danshenxinkun B is unique due to its specific antioxidative properties and its ability to protect endothelial cells from oxidative stress .

Activité Biologique

Danshenxinkun B is a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. This herb has been extensively studied for its pharmacological properties, particularly in cardiovascular health and anti-cancer activities. This compound, along with other tanshinones, contributes significantly to the therapeutic potential of Salvia miltiorrhiza.

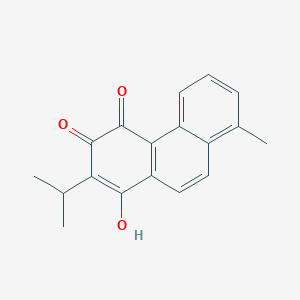

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phenolic compound. Its structure includes a fused ring system, which is characteristic of many bioactive compounds derived from Salvia miltiorrhiza.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O3 |

| Molecular Weight | 284.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Cardiovascular Effects

This compound exhibits significant cardiovascular protective effects. Studies have demonstrated its ability to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation. These properties contribute to its potential in treating cardiovascular diseases.

- Mechanism of Action : this compound enhances nitric oxide production, which promotes vasodilation, thereby improving blood flow and reducing blood pressure.

Anti-Cancer Activity

Recent research has highlighted the anti-cancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo.

- Case Study : A study conducted on human breast cancer cells (MCF-7) indicated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Antioxidant Properties

This compound also exhibits strong antioxidant activity. It scavenges free radicals and reduces oxidative damage in cells, which is crucial for preventing chronic diseases associated with oxidative stress.

Table 2: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetics of this compound have been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that it is rapidly absorbed and has a relatively short half-life, suggesting the need for frequent dosing or formulation improvements for sustained release.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-Life | Short |

| Bioavailability | Moderate |

Future Research Directions

Further studies are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Research should focus on:

- Clinical Trials : To assess efficacy and safety in human subjects.

- Formulation Development : To enhance bioavailability and therapeutic outcomes.

- Molecular Mechanisms : To explore detailed pathways involved in its pharmacological effects.

Propriétés

IUPAC Name |

1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIJIAVGFMTLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415770 | |

| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65907-76-8 | |

| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Danshenxinkun B in protecting against oxidized low-density lipoprotein (ox-LDL) induced injury?

A1: Research indicates that this compound exerts its protective effect against ox-LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by inhibiting pyroptosis, a type of programmed cell death. [] This inhibition is mediated through the suppression of the NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and pyroptosis. []

Q2: What are the key findings from in vitro studies on the effects of this compound on ox-LDL-treated HUVECs?

A2: In studies using ox-LDL-treated HUVECs, this compound demonstrated a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell injury. [] Additionally, it significantly decreased the mRNA expression of key pyroptosis-related genes, including NF-κB1, NLRP3, gasdermin D (GSDMD), and interleukin-1β (IL-1β). [] Furthermore, this compound treatment effectively lowered the protein levels of NF-κB1, NLRP3, IL-1β, GSDMD-N, and caspase-1. [] These findings suggest a potent anti-pyroptotic effect of this compound in the context of ox-LDL-induced injury.

Q3: Which plant sources have been reported to contain this compound?

A3: this compound has been isolated from several plant sources, including:

Q4: What is the structural classification of this compound?

A4: this compound belongs to the class of diterpenoid quinones. These compounds are characterized by a core structure consisting of four isoprene units (C20) often containing quinone moieties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.